ethyl N-[4-(2-benzylidenehydrazinyl)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate
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Overview
Description
Ethyl N-[4-(2-benzylidenehydrazinyl)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of ethyl N-[4-(2-benzylidenehydrazinyl)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate typically involves multiple steps. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the benzylidenehydrazinyl group and the ethoxycarbonylamino group. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl N-[4-(2-benzylidenehydrazinyl)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The benzylidenehydrazinyl group can form hydrogen bonds and other interactions with biological molecules, while the pyrimidine core can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives and hydrazinyl-containing molecules. Compared to these, ethyl N-[4-(2-benzylidenehydrazinyl)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate is unique due to its combination of functional groups, which provides a distinct set of chemical and biological properties. Similar compounds include:
Properties
CAS No. |
49810-16-4 |
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Molecular Formula |
C19H24N6O6 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
ethyl N-[4-(2-benzylidenehydrazinyl)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate |
InChI |
InChI=1S/C19H24N6O6/c1-5-30-17(27)22-25(19(29)31-6-2)14-15(23(3)18(28)24(4)16(14)26)21-20-12-13-10-8-7-9-11-13/h7-12,21H,5-6H2,1-4H3,(H,22,27) |
InChI Key |
ZJXUSMKCVBZTGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NN(C1=C(N(C(=O)N(C1=O)C)C)NN=CC2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
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